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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the
cis and trans isomers of 2-butenedioic acid, namely maleic acid and fumaric acid. Due to their
distinct molecular geometries, these isomers exhibit significant differences in their
spectroscopic signatures, which are critical for their identification, characterization, and
guantification in various scientific and industrial applications, including drug development. This
document presents a detailed compilation of their *H NMR, 3C NMR, Infrared (IR), Raman, and
UV-Vis spectroscopic data. Furthermore, it outlines the experimental protocols for acquiring this
data, ensuring reproducibility and accuracy in laboratory settings.

Introduction

Maleic acid (cis-2-butenedioic acid) and fumaric acid (trans-2-butenedioic acid) are
dicarboxylic acids with the chemical formula CaHaOa4. Their geometric isomerism gives rise to
distinct physical and chemical properties, which in turn are reflected in their interaction with
electromagnetic radiation. Spectroscopic techniques are therefore powerful tools for
differentiating and characterizing these isomers. Understanding their unique spectroscopic
profiles is paramount for quality control, reaction monitoring, and formulation development in
the pharmaceutical and chemical industries. Fumaric acid, for instance, is utilized in medicine
and as a food additive, making its purity and distinction from the more toxic maleic acid a
critical concern.
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Spectroscopic Data of Maleic Acid and Fumaric Acid

The following tables summarize the key spectroscopic data for maleic acid and fumaric acid,
facilitating a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The chemical shifts (d) of the protons (*H) and carbons (*3C) in maleic and fumaric acid are
highly informative.

Table 1: *H NMR Spectroscopic Data

Olefinic Protons (6, Carboxylic Acid

Compound Solvent opm) Protons (3, ppm)
Maleic Acid DMSO-ds ~6.2-6.4 (singlet)[1] Variable, broad
D20 ~6.2-6.4 (singlet)[1] Not observed

Fumaric Acid DMSO-ds ~6.5 (singlet) Variable, broad
D20 ~6.5 (singlet) Not observed

Note: The two olefinic protons in maleic acid are chemically and magnetically equivalent,
appearing as a single peak.[1] Similarly, the two olefinic protons in fumaric acid are equivalent
and also present as a singlet. The chemical shift of the carboxylic acid protons is highly
dependent on concentration, temperature, and solvent.

Table 2: 3C NMR Spectroscopic Data

Olefinic Carbons Carboxylic
Compound Solvent

(5, ppm) Carbons (5, ppm)
Maleic Acid DMSO-ds ~130.0[1] ~166.5[1]
Fumaric Acid DMSO-ds ~134.5 ~165.5
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Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique
fingerprint.

Table 3: Key Infrared (IR) Absorption Bands (cm~1)

Functional Group Maleic Acid Fumaric Acid
O-H stretch (carboxylic acid) 3200-2500 (broad) 3120-2500 (broad)
C=0 stretch (carboxylic acid) ~1707 ~1680

C=C stretch ~1630 ~1640

C-O stretch ~1220 ~1290

O-H bend ~910 ~980 (out-of-plane)

Note: The position of the C=0 stretching vibration can be influenced by hydrogen bonding. The
broadness of the O-H stretch is characteristic of carboxylic acids due to hydrogen bonding.

Table 4: Key Raman Scattering Peaks (cm™?)

Functional Group Maleic Acid Fumaric Acid
C=0 stretch ~1700 ~1687

C=C stretch ~1640 ~1650
Carboxylic acid deformation ~850 ~870

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Absorption Maxima (A_max)
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Molar Absorptivity
Compound Solvent A_max (nm)

()
Maleic Acid Acidic Aqueous ~210 Variable
Fumaric Acid Acidic Aqueous ~208 Variable

Note: The A_max can be influenced by the pH of the solution. Both isomers exhibita m - 1T
transition associated with the conjugated system.*

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments cited in
this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of maleic and fumaric acid.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., DMSO-de, D20)

Maleic acid and fumaric acid samples

Pipettes and vials

Vortex mixer

Procedure:
e Sample Preparation:

o Weigh approximately 10-20 mg of the acid sample into a clean, dry vial.
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[e]

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

o

Vortex the vial until the sample is completely dissolved.

[¢]

Using a pipette with a cotton or glass wool plug, filter the solution into a clean NMR tube to
a height of about 4-5 cm.

[¢]

Cap the NMR tube.

e Instrument Setup:

[¢]

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

[¢]

Place the sample in the NMR spectrometer.

[e]

Lock the spectrometer onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

o Load a standard proton acquisition experiment.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

o Use a 90° pulse angle.

o Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time (typically 1-5
seconds for small molecules).

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
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o Load a standard carbon acquisition experiment with proton decoupling.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
o Use a 30-45° pulse angle to reduce the relaxation delay.

o Set a short relaxation delay (e.g., 1-2 seconds).

o Acquire a larger number of scans due to the low natural abundance of 13C (typically
several hundred to thousands).

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid maleic or fumaric acid.
Materials:

¢ FT-IR spectrometer

o Hydraulic press with a pellet die

e Agate mortar and pestle

e Spectroscopy grade potassium bromide (KBr), dried

e Maleic acid and fumaric acid samples

e Spatula and weighing paper

Procedure:

e Sample Preparation:

o Dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator.
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o Place approximately 1-2 mg of the acid sample and 100-200 mg of dry KBr into an agate
mortar.

o Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous
powder is obtained.

o Transfer the powder into the pellet die.

e Pellet Formation:
o Assemble the die and place it in the hydraulic press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

o Carefully release the pressure and retrieve the KBr pellet from the die.
o Data Acquisition:

o Place the pellet in the sample holder of the FT-IR spectrometer.

o Collect a background spectrum of the empty sample compartment.

o Collect the sample spectrum.

o The typical scanning range is 4000-400 cm~! with a resolution of 4 cm~1. Co-add multiple
scans (e.g., 16-32) to improve the signal-to-noise ratio.

o The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber.

Raman Spectroscopy

Objective: To obtain a Raman spectrum of solid maleic or fumaric acid.
Materials:

e Raman spectrometer with a laser excitation source (e.g., 785 nm)
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e Microscope for sample focusing

e Maleic acid and fumaric acid samples (as crystalline powder)
o Glass slide or sample holder

Procedure:

e Sample Preparation:

o Place a small amount of the crystalline powder of the acid onto a clean glass slide or the
appropriate sample holder.

e Instrument Setup and Data Acquisition:
o Place the sample under the microscope objective of the Raman spectrometer.
o Focus the laser onto the sample.

o Set the laser power to a level that provides a good signal without causing sample
degradation.

o Set the acquisition time and the number of accumulations to achieve a satisfactory signal-
to-noise ratio.

o Collect the Raman spectrum over the desired spectral range (e.g., 200-3500 cm™1).

o The spectrum is typically plotted as intensity versus Raman shift (cm~1).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of maleic and fumaric acid in solution.
Materials:
o UV-Vis spectrophotometer

e Matched quartz cuvettes (e.g., 1 cm path length)
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e Solvent (e.g., dilute acidic water, ethanol)
e Maleic acid and fumaric acid samples

e Volumetric flasks and pipettes
Procedure:

» Solution Preparation:

o Prepare a stock solution of the acid in the chosen solvent with a known concentration
(e.g., 1 mg/mL).

o Perform serial dilutions to obtain a series of solutions with decreasing concentrations.
o Data Acquisition:

o Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

o Fill a quartz cuvette with the solvent to be used as a blank.

o Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

o Rinse a second cuvette with the sample solution and then fill it.

o Place the sample cuvette in the spectrophotometer.

o Scan the absorbance of the sample over the desired wavelength range (e.g., 190-400
nm).

o lIdentify the wavelength of maximum absorbance (A_max).

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques
described in this guide.
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UV-Vis Spectroscopy Workflow

Sample Preparation Data Acquisition Spectral Analysis
(Prepare Dilutions) (Baseline and Sample Scan) (Identify A_max)

Raman Spectroscopy Workflow

Sample Preparation . Data Acquisition Spectral Analysis
(Place on Slide) | (Focus Laser, Collect Spectrum) | (Raman Shift Identification)

4

FT-IR (KBr Pellet) Workflow

Sample Preparation Pellet Formation Data Acquisition Spectral Analysis
(Grind with KBr) (Hydraulic Press) (Background and Sample Scan) (Peak Identification)
Sample Preparation Spectral Analysis
(Dissolution in Deuterated Solvent) (Chemical Shifts, Integration)

NMR Spectroscopy Workflow

Data Acquisition
(Lock, Shim, Acquire FID)

Data Processing
(FT, Phasing, Baseline Correction)

Click to download full resolution via product page

Caption: General workflows for spectroscopic analysis.

Conclusion

The distinct spectroscopic data for maleic acid and fumaric acid presented in this guide serve
as a valuable resource for their unambiguous identification and characterization. The
differences in their NMR chemical shifts, vibrational frequencies, and, to a lesser extent, their
UV-Vis absorption, are direct consequences of their cis and trans geometries. By following the
detailed experimental protocols provided, researchers, scientists, and drug development
professionals can reliably obtain high-quality spectroscopic data, ensuring the accuracy and
integrity of their work. The provided workflows offer a clear visual representation of the steps
involved in each analytical technique, further aiding in the practical application of these
methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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